2-Phenyltetrahydro-2H-pyran-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82065-19-8 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Phenyltetrahydro 2h Pyran 4 Ol and Its Analogues
Prins Cyclization Strategies for Tetrahydropyran-4-ol Formation
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands as one of the most direct and widely utilized methods for constructing the tetrahydropyran-4-ol framework. tandfonline.com This reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring. nih.govbeilstein-journals.org The versatility of this reaction is enhanced by the variety of acid catalysts that can be employed to promote the transformation efficiently.
Acid-Catalyzed Cyclization
A diverse array of both Brønsted and Lewis acids can be used to catalyze the Prins cyclization, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions. tandfonline.commobt3ath.com The choice of catalyst is critical for achieving high yields and controlling the stereochemical outcome of the reaction.
FeCl₃: Iron(III) chloride is an inexpensive, abundant, and less toxic transition-metal catalyst effective for Prins cyclizations. nih.gov It has been successfully used to catalyze the reaction between homoallylic alcohols and various aldehydes, affording 4-hydroxy-substituted tetrahydropyrans with excellent stereoselectivity under mild conditions. nih.gov For instance, FeCl₃ in the presence of 4Å molecular sieves promotes a tandem Prins and Friedel-Crafts cyclization to create complex polycyclic structures with high diastereoselectivity. nih.gov The catalyst system can also be paired with trimethylsilyl (B98337) halides, which act as nucleophilic quenchers for the carbocation intermediate, leading to all-cis-2,4,6-trisubstituted THPs. nih.gov
Heteropoly acids (HPAs): HPAs, such as phosphotungstic and phosphomolybdic acids, are strong Brønsted acid catalysts with well-defined structures. researchgate.net They have been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, producing tetrahydropyran-4-ol derivatives with high yields and exclusively cis-selectivity. organic-chemistry.org The use of water as a solvent can enhance selectivity by hydrolyzing catalyst-carbocation intermediates. researchgate.net Immobilized HPAs have also been developed, offering the benefits of catalyst recyclability and high selectivity. researchgate.net
Amberlyst-15: This strongly acidic ion-exchange resin is an effective and reusable heterogeneous catalyst for the Prins cyclization. tandfonline.comumich.edu It facilitates the solvent-free, one-pot synthesis of 4-hydroxytetrahydropyrans from homoallylic alcohols and aldehydes under mild heating. tandfonline.comresearchgate.net The use of Amberlyst-15 aligns with green chemistry principles due to its operational simplicity, non-corrosiveness, and the ease of product isolation by simple filtration. tandfonline.commobt3ath.com This catalyst has been employed in the synthesis of polysubstituted tetrahydropyrans with multiple contiguous stereocenters. nih.gov
Methyltrioxorhenium (MTO): MTO and other rhenium(VII) complexes are highly effective catalysts for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes. researchgate.netorganic-chemistry.org These catalysts function under mild conditions, avoiding the need for strong traditional acids, and stereoselectively produce highly substituted 4-hydroxytetrahydropyran products. organic-chemistry.org A study on the reaction of benzaldehyde (B42025) and isoprenol using MTO found that under optimal conditions (70°C, 1:1 reactant ratio, 1 wt% MTO), a 76% selectivity for 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol was achieved, with a typical cis:trans isomer ratio of 30:70. nais.net.cn
Smectite Clay: Montmorillonite K10, a type of smectite clay, serves as a heterogeneous acid catalyst for Prins-type cyclizations. researchgate.net It has been used to prepare substituted tetrahydropyranols, with selectivity ranging from 59% to 69%, depending on the aldehyde used. The catalyst can be reused with only a slight decrease in reaction rate and no loss of selectivity. researchgate.net
| Catalyst | Catalyst Type | Key Advantages | Typical Products | Reference |
|---|---|---|---|---|
| FeCl₃ | Lewis Acid | Inexpensive, low toxicity, high stereoselectivity. nih.govnih.gov | 4-Hydroxy- and 4-halo-substituted THPs. nih.gov | nih.govnih.gov |
| Heteropoly acids | Brønsted Acid | Strong acidity, high yields, excellent cis-selectivity in water. researchgate.netorganic-chemistry.org | cis-4-Hydroxytetrahydropyrans. organic-chemistry.org | researchgate.netorganic-chemistry.org |
| Amberlyst-15 | Solid Acid Resin | Reusable, solvent-free conditions, environmentally friendly. tandfonline.comresearchgate.net | 4-Hydroxytetrahydropyrans. tandfonline.com | tandfonline.comumich.eduresearchgate.net |
| Methyltrioxorhenium (MTO) | Lewis Acid | Mild conditions, good for aromatic aldehydes, axial selectivity. organic-chemistry.orgnais.net.cn | Highly substituted 4-hydroxytetrahydropyrans. organic-chemistry.org | researchgate.netorganic-chemistry.orgnais.net.cn |
| Smectite Clay | Solid Acid | Heterogeneous, reusable, moderate selectivity. researchgate.net | Substituted tetrahydropyranols. researchgate.net | researchgate.net |
Substrate Scope and Reactivity in Prins Cyclization
The success of the Prins cyclization is highly dependent on the nature of the substrates, namely the homoallylic alcohol and the aldehyde. nih.gov The reaction is broadly applicable to a wide range of both substrate types.
Homoallylic Alcohols: The structure of the homoallylic alcohol significantly influences reactivity and selectivity. The reaction tolerates primary, secondary, and tertiary homoallylic alcohols, as well as those bearing endocyclic double bonds. mdpi.com However, acyclic homoallylic alcohols sometimes show limitations, resulting in lower yields of the desired 4-iodo-tetrahydropyran products when iodine is used as a catalyst. mdpi.com The substitution pattern on the alkene can affect the reaction outcome; for instance, aryl-substituted homoallylic alcohols can sometimes lead to side reactions like the oxonia-Cope rearrangement, which can result in racemization. nih.govbeilstein-journals.org
Aldehydes: The Prins reaction is compatible with a diverse array of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. nih.govorganic-chemistry.orgmdpi.com Aromatic aldehydes generally show good selectivity in rhenium-catalyzed reactions. organic-chemistry.org The reaction has been successfully performed with various substituted benzaldehydes as well as aliphatic aldehydes like propanal. nih.govbeilstein-journals.org The choice of aldehyde can be crucial, as some catalytic systems show different efficiencies for aliphatic versus aromatic aldehydes. acs.org
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Fine-tuning reaction parameters is essential for maximizing the yield of the desired tetrahydropyran-4-ol and controlling its stereochemistry. Key variables include the catalyst system, solvent, temperature, and the use of additives.
Stereoselective Synthesis of 2-Phenyltetrahydro-2H-pyran-4-OL Derivatives
Controlling the three-dimensional arrangement of substituents on the tetrahydropyran (B127337) ring is paramount for synthesizing specific, biologically active molecules. Both diastereoselective and enantioselective strategies have been developed to achieve this control.
Diastereoselective Approaches
Diastereoselective methods aim to control the relative configuration of stereocenters. The Prins cyclization itself is often highly diastereoselective, typically proceeding through a chair-like transition state to yield thermodynamically favored products. nih.gov This inherent selectivity can be augmented by specific strategies.
Michael Addition: The intramolecular oxa-Michael addition is a powerful method for forming tetrahydropyran rings. This approach has been used in the synthesis of complex natural products where a macrocyclic precursor containing an α,β-unsaturated ketone undergoes a transannular cyclization upon desilylation, cleanly affording a 2,6-cis-configured tetrahydropyran with high diastereoselectivity (>95:5). acs.org
Addition of Gilman/Grignard Reagents: While not a direct cyclization method, the addition of organometallic reagents like Gilman (organocuprate) or Grignard reagents to suitable precursors is a fundamental strategy for constructing the carbon skeleton of homoallylic alcohols needed for subsequent Prins cyclization. The stereochemistry of the alcohol formed in this step can directly influence the diastereoselectivity of the final ring-closing reaction.
Silyl (B83357) Enol Ether Prins Cyclization: This variation involves the condensation of a hydroxy silyl enol ether with an aldehyde to produce substituted tetrahydropyran-4-ones. nih.govacs.org The reaction is highly diastereoselective, forming new C-C and C-O bonds, as well as a quaternary center, with good control. nih.gov The cyclization tolerates many functional groups, and the major products are consistent with a cyclization pathway through a chair-like transition state, affording cis-2,6-disubstituted products. acs.org Lewis acids such as TMSOTf are often used to promote this transformation. nih.govacs.org
| Method | Key Intermediate | Typical Outcome | Reference |
|---|---|---|---|
| Intramolecular oxa-Michael Addition | Macrocyclic α,β-unsaturated ketone | High diastereoselectivity for 2,6-cis products (>95:5 dr). acs.org | acs.orgntu.edu.sg |
| Silyl Enol Ether Prins Cyclization | Hydroxy silyl enol ether and aldehyde | Forms cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity (>95:5 dr). nih.gov | nih.govacs.org |
| Silyl-Prins Cyclization | Vinylsilyl or allylsilyl alcohols and aldehydes | Can be tuned by the Lewis acid to produce different halogenated THP diastereomers. uva.esnih.gov | nih.govuva.esnih.gov |
Enantioselective Strategies
Achieving enantiocontrol in the synthesis of chiral tetrahydropyrans is a significant challenge. Strategies have evolved from using chiral auxiliaries to the development of sophisticated chiral catalyst systems.
Enzymatic Kinetic Resolution: This biocatalytic approach can be used to resolve racemic mixtures of chiral homoallylic alcohols, which are precursors for the Prins cyclization. By selectively acylating one enantiomer of the alcohol, the other can be obtained in high enantiomeric excess and then used in a subsequent cyclization to produce an enantioenriched tetrahydropyran product.
Chiral Catalyst Systems: The development of catalytic asymmetric Prins cyclizations represents a major advance. acs.org Chiral Brønsted acids, particularly those derived from BINOL and related scaffolds, have proven highly effective.
Chiral Phosphoric Acids (CPAs): CPAs have been used to catalyze cascade reactions involving a Prins cyclization to generate multiple stereocenters with excellent diastereo- and enantioselectivity (up to 99% ee). acs.org
Confined imino-imidodiphosphates (iIDPs): List and co-workers developed highly acidic iIDP catalysts that enable the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. nih.govacs.org These catalysts create a confined chiral microenvironment, allowing for high reactivity and enantioselectivity (up to 95.5:4.5 er). organic-chemistry.org
Combined Lewis Acid/Brønsted Acid Systems: A dual catalytic system, combining a Lewis acid like CuCl with a chiral Brønsted bis-phosphoric acid derived from BINOL, has been used for cascade Prins/Friedel-Crafts reactions to produce benzo[f]isochromenes with good yield and moderate enantioselectivity. acs.orgnih.gov
| Catalyst System | Substrates | Key Features | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | In situ generated quinone methides and o-aminobenzaldehyde | Cascade reaction forming three stereocenters. | Up to 99% yield and 99% ee. acs.org | acs.org |
| Confined imino-imidodiphosphates (iIDPs) | Homoallylic alcohols and various aldehydes (aliphatic/aromatic) | Highly acidic catalyst with a confined chiral pocket. | Good yields and high enantioselectivity (up to 95.5:4.5 er). acs.orgorganic-chemistry.org | nih.govacs.orgorganic-chemistry.org |
| CuCl / Chiral bis-phosphoric acid | Homoallylic alcohols and aromatic aldehydes | Dual catalyst system for tandem Prins/Friedel-Crafts cyclization. | Good yields and diastereoselectivity, moderate enantioselectivity. acs.org | acs.orgnih.gov |
Alternative Cyclization and Ring-Formation Reactions for the Tetrahydropyran Core
While traditional methods for tetrahydropyran synthesis exist, the demand for more efficient, stereoselective, and functional-group-tolerant reactions has driven the development of alternative cyclization and ring-formation strategies. These modern approaches offer unique advantages in accessing complex tetrahydropyran structures.
Intramolecular Friedel-Crafts alkylation presents a powerful method for the formation of cyclic structures, including the tetrahydropyran ring. organic-chemistry.orgwikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, and when applied intramolecularly, it can lead to the formation of a 5- or 6-membered ring. wikipedia.orgnih.gov The synthesis of tetrahydropyran derivatives can be achieved through a Friedel-Crafts-type cyclization, offering a route to fused ring systems. organic-chemistry.org For instance, the reaction can be catalyzed by Lewis acids like aluminum chloride to enhance the electrophilicity of the alkylating agent. wikipedia.org Recent advancements have explored the use of more environmentally friendly and reusable catalysts, such as iron oxide nanoparticles, for Friedel-Crafts alkylation reactions. organic-chemistry.org
Grignard reactions provide a classic yet effective pathway for the formation of carbon-carbon bonds and can be ingeniously applied to the synthesis of tetrahydropyranols. youtube.com The reaction of a Grignard reagent with a ketone or aldehyde functionality within a molecule can lead to the formation of a tertiary or secondary alcohol, respectively. youtube.com In the context of this compound synthesis, a Grignard reagent, such as phenylmagnesium bromide, can react with a suitable keto-ether precursor. youtube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of the desired tertiary alcohol upon acidic workup. The versatility of Grignard reagents allows for the introduction of a wide range of substituents onto the tetrahydropyran ring.
Electrochemical methods are emerging as a green and efficient alternative for the synthesis of organic molecules, including heterocyclic scaffolds like tetrahydropyrans. acs.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. While specific examples detailing the electrochemical synthesis of this compound are not abundant, the general principles of electrochemical cyclization can be applied. For instance, the anodic oxidation of a suitably functionalized precursor could generate a radical cation that undergoes intramolecular cyclization to form the tetrahydropyran ring. This approach offers potential for high selectivity and functional group tolerance.
Metal-catalyzed cycloaddition reactions have revolutionized the synthesis of cyclic compounds, offering high efficiency and stereocontrol. williams.eduwilliams.edu
Silver-Catalyzed Transformations: Silver catalysts have been shown to be effective in promoting various organic transformations, including nitrene transfer and ring-expansion reactions. rsc.orgyoutube.com Silver(I) triflate, for example, can catalyze the intramolecular addition of hydroxyl groups to olefins, providing a direct route to cyclic ethers like tetrahydropyrans. organic-chemistry.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org
Palladium-Catalyzed Cyclization: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed oxidative Heck redox-relay strategies have been successfully employed for the synthesis of functionalized 2,6-trans-tetrahydropyrans with excellent stereoselectivity. acs.orgnih.gov This method involves the migration of the palladium catalyst along an alkyl chain, culminating in a cyclization event. acs.orgnih.gov Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations have been developed to access nitrogen-containing bicyclic systems, demonstrating the versatility of this approach for constructing heterocyclic scaffolds. nih.gov
Table 1: Comparison of Metal-Catalyzed Cycloaddition Reactions for Tetrahydropyran Synthesis
| Catalyst System | Reaction Type | Key Features |
| Silver(I) triflate | Intramolecular hydroalkoxylation | Mild conditions, good to excellent yields, functional group tolerance. organic-chemistry.org |
| Palladium(II) acetate (B1210297) / PyrOx ligands | Oxidative Heck redox-relay | Excellent stereoselectivity for 2,6-trans-tetrahydropyrans. acs.orgnih.gov |
| Palladium(II) chloride / Triphenylphosphine | Intramolecular aza-Wacker-type cyclization | Access to aza-bicyclic systems. nih.gov |
The Maitland-Japp reaction, a classic method for synthesizing tetrahydropyran-4-ones, has been the subject of modern modifications to expand its scope and utility. rsc.orgrsc.orgwikipedia.org The original reaction involves the condensation of a ketone and an aldehyde, followed by a ring-closing reaction to form the tetrahydropyranone core. wikipedia.org Recent advancements have focused on extending this reaction to produce highly functionalized dihydropyran-4-ones, which can then be stereoselectively converted to tetrahydropyran-4-ones with multiple stereocenters. rsc.orgrsc.org These modifications often involve replacing one of the aldehyde components with an acetal (B89532) of an N,N-dimethyl amide, leading to the formation of dihydropyran-4-ones in good to excellent yields. rsc.org These intermediates are more amenable to further functionalization, providing access to a wider range of substituted tetrahydropyrans. rsc.org
Synthesis of Substituted Analogues (e.g., 4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol)
The synthesis of substituted analogues of this compound, such as 4-methyl-2-phenyltetrahydro-2H-pyran-4-ol, allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. google.comgoogle.comnih.gov
The Prins cyclization is a powerful and widely used method for the synthesis of tetrahydropyran-4-ols and their derivatives. google.com This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. google.com The synthesis of 4-methyl-2-phenyltetrahydro-2H-pyran-4-ol can be achieved through the Prins cyclization of benzaldehyde and isoprenol (3-methyl-3-buten-1-ol). google.com The use of chiral organocatalysts, such as camphor-10-sulfonic acid, can induce asymmetry in the reaction, leading to the formation of chirally enriched products. google.com
Another approach to synthesizing substituted analogues involves the modification of pre-existing tetrahydropyran scaffolds. For example, the Maitland-Japp reaction can be adapted to produce 2-methyl tetrahydropyran-4-ones, which can then be further functionalized. rsc.org The addition of a Grignard reagent, such as phenylmagnesium bromide, to a 4-methyltetrahydropyran-4-one precursor would yield the desired 4-methyl-2-phenyltetrahydro-2H-pyran-4-ol.
Table 2: Synthetic Approaches to 4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol
| Method | Starting Materials | Key Reagents/Catalysts |
| Prins Cyclization | Benzaldehyde, Isoprenol | Camphor-10-sulfonic acid, Graphite google.com |
| Grignard Addition to a Tetrahydropyranone | 4-Methyltetrahydropyran-4-one, Phenylmagnesium bromide | Diethyl ether or THF |
Elucidation of Reaction Mechanisms in 2 Phenyltetrahydro 2h Pyran 4 Ol Chemistry
Mechanistic Pathways of Prins Cyclization for Tetrahydropyran-4-ol Formation
The Prins cyclization is a powerful acid-catalyzed reaction for the synthesis of tetrahydropyran (B127337) rings, involving the condensation of a homoallylic alcohol with an aldehyde. nih.govtandfonline.com The formation of 2-Phenyltetrahydro-2H-pyran-4-ol via this method proceeds through several critical mechanistic stages.
Role of Carbocation and Oxonium Intermediates
The generally accepted mechanism for the Prins reaction commences with the acid-catalyzed activation of an aldehyde, which then reacts with a homoallylic alcohol to generate a key oxocarbenium ion intermediate. nih.govnih.govmdpi.comacs.org This electrophilic species is central to the carbon-carbon bond-forming step of the reaction.
The oxocarbenium ion undergoes an intramolecular attack by the alkene π-bond, a process known as π-cation cyclization, to form a transient tetrahydropyranyl carbocation. nih.govmdpi.com This carbocation is then trapped by a nucleophile, which can be water or the counter-ion of the acid catalyst, to yield the final 4-hydroxytetrahydropyran product. nih.gov
Studies have shown that these carbocationic intermediates can be highly reactive and may not survive for long timescales. nih.gov For instance, investigations into related systems suggest a rapid equilibration between the secondary carbocation and a corresponding oxonium cation through processes like the retro-Prins fragmentation. nih.gov The stability of the initial carbocation is crucial; in reactions involving benzylic homoallylic alcohols, a stabilized carbocation intermediate is implicated, particularly with electron-rich aromatic rings. acs.org This stabilization can influence the reaction pathway, sometimes favoring competing reactions like the oxonia-Cope rearrangement. nih.govacs.org
The key intermediates in the formation of this compound are summarized below:
| Intermediate | Description | Role in Mechanism |
| Oxocarbenium Ion | Generated from the acid-catalyzed reaction of an aldehyde and a homoallylic alcohol. nih.gov | The primary electrophile that initiates the cyclization. |
| Tetrahydropyranyl Carbocation | Formed after the intramolecular attack of the alkene on the oxocarbenium ion. nih.gov | A transient species that is subsequently quenched by a nucleophile to form the final product. |
| Oxonium Ion | Can exist in equilibrium with the carbocation intermediate. nih.gov | Its formation can lead to alternative reaction pathways or racemization. |
Detailed Analysis of Transition States and Energetics
The stereochemical outcome of the Prins cyclization is largely determined by the geometry of its transition states. The reaction is believed to proceed through a six-membered, chair-like transition state. nih.govnih.govacs.org For the formation of this compound, the phenyl group (at C2) and other substituents preferentially occupy equatorial positions to minimize steric strain, leading to a high degree of diastereoselectivity. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have provided insight into the energetics of these pathways. For example, in a related system, the energy barrier separating a carbocation intermediate from its corresponding oxonium ion was calculated to be only 15 kJ mol⁻¹, with the carbocation being merely 11 kJ mol⁻¹ more stable, suggesting a rapid equilibration between these species. nih.gov
Two primary competing transition states can influence the regioselectivity of the cyclization:
Six-membered chair-like transition state : This state leads to the desired tetrahydropyran ring. It is generally favored due to its lower energy. nih.gov
Five-membered transition state : This alternative state would lead to a tetrahydrofuran (B95107) product. It is often disfavored due to factors like 1,3-diaxial interactions that may be absent in this conformation but present in the chair-like state for the tetrahydropyran. nih.gov
The final trapping of the C4 carbocation by a nucleophile also proceeds with a defined stereochemical preference, typically resulting in the equatorial orientation of the substituent at this position. nih.gov
Influence of Catalyst Type (Lewis vs. Brønsted Acids) on Reaction Mechanism
Both Brønsted and Lewis acids are effective catalysts for the Prins cyclization, but their nature can significantly influence the reaction mechanism, rate, and selectivity. nih.govacs.orgacs.org
Brønsted acids , such as sulfuric acid, p-toluenesulfonic acid (p-TsOH), or methanesulfonic acid (MsOH), activate the aldehyde by protonating the carbonyl oxygen, thereby increasing its electrophilicity. nih.govnih.gov The choice of Brønsted acid can affect the final product; for instance, using sulfuric acid tends to form tetrahydropyran-4-ols, whereas hydrochloric acid can result in 4-chlorotetrahydropyran (B167756) products. nih.gov Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations with high reactivity and enantioselectivity. nih.gov
Lewis acids , such as SnCl₄, InCl₃, TMSBr, BF₃·OEt₂, and iron halides, coordinate to the carbonyl oxygen to activate the aldehyde. nih.govnih.gov The choice of Lewis acid and its counter-ion can be critical for stereocontrol. For example, in certain systems, using TMSBr as the Lewis acid can exclusively produce an axial addition product, whereas SnBr₄ may lead to a mixture of axial and equatorial products. nih.gov This difference is attributed to the nature of the ion pair formed; the less nucleophilic SnBr₄⁻ counter-ion allows for a solvent-separated ion pair, leading to equatorial attack, while the more nucleophilic Br⁻ from TMSBr adds proximally to form the axial product. nih.gov
In some cases, a synergistic effect between a Lewis acid and a chiral Brønsted acid has been identified as the optimal catalytic system for enantioselective Prins cyclizations. nih.govacs.org
Table of Catalyst Effects:
| Catalyst Type | Activation Method | Influence on Mechanism and Selectivity |
|---|---|---|
| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Protonation of the carbonyl oxygen. nih.gov | Can lead to different products based on the nucleophilicity of the conjugate base (e.g., -OH vs. -Cl). nih.gov Chiral Brønsted acids can induce high enantioselectivity. nih.gov |
| Lewis Acids (e.g., SnCl₄, TMSBr, FeCl₃) | Coordination to the carbonyl oxygen. nih.govnih.gov | The choice of Lewis acid and its counter-ion can control the stereoselectivity (axial vs. equatorial) of nucleophilic attack. nih.gov |
| Solid Acids (e.g., Amberlyst-15) | Provides acidic sites for protonation. | Offers environmental benefits like reusability and operational simplicity under mild, often solvent-free, conditions. tandfonline.com |
| Combined Systems (e.g., CuCl + Chiral Diphosphoric Acid) | Synergistic activation. | Can achieve good yields and diastereoselectivities in enantioselective cascade reactions. acs.org |
Solvent Effects on Reaction Rate and Selectivity
The solvent plays a crucial role in the Prins cyclization, influencing reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states. nih.gov The choice of solvent can impact the lifetime of the carbocation intermediate and the nature of the ion pairs involved. nih.govnih.gov
Reaction media with high solvolytic power can facilitate the fragmentation of the oxocarbenium ion, potentially leading to racemization through the formation of a stabilized, achiral cation. nih.gov Willis and colleagues demonstrated that Prins cyclizations of benzylic alcohols, such as the precursors to this compound, can suffer a significant loss of enantiomeric excess through a solvolysis mechanism. nih.gov
Conversely, conducting the reaction under solvent-free conditions has been explored as a green chemistry approach. rsc.org Using catalysts like Amberlyst-15 or promoting the reaction with trimethylsilyl (B98337) halides in the absence of solvent can lead to good or excellent yields of the desired tetrahydropyran products, often with simplified workup procedures. tandfonline.comrsc.org The absence of a solvent can alter the reaction pathway and, in some cases, prevent side reactions that might occur in solution.
Mechanisms of Post-Cyclization Transformations
Once the this compound ring is formed, it can undergo further derivatization. The mechanisms of these subsequent transformations are governed by the principles of regioselectivity and stereospecificity.
Understanding Regioselectivity and Stereospecificity in Derivatization
The stereochemistry established during the Prins cyclization is often carried through to subsequent derivatization steps. The formation of the tetrahydropyran ring is typically a diastereoselective process that proceeds with an excellent transfer of chirality from the starting materials. nih.gov The all-equatorial arrangement of substituents in the most stable chair conformation of the tetrahydropyran ring is a common and predictable outcome. nih.gov
However, a major challenge to stereospecificity is the potential for racemization through competing side reactions like the 2-oxonia-Cope rearrangement. nih.govnih.gov This process involves a nih.govnih.gov sigmatropic rearrangement of the oxocarbenium intermediate, which can destroy the stereochemical integrity of the molecule. nih.gov The propensity for this rearrangement is influenced by the stability of the intermediates, which in turn depends on factors like aromatic ring substituents and reaction conditions. nih.govacs.org Isotopic labeling experiments have confirmed that this rearrangement can be a significant pathway for the loss of optical activity. nih.gov
Strategies to maintain stereospecificity often focus on suppressing these competing pathways. This can be achieved by:
Careful selection of the Lewis acid: A faster rate of cyclization promoted by a strong Lewis acid like SnBr₄ can outcompete the 2-oxonia-Cope process. nih.gov
Using precursors that generate the oxocarbenium ion from a masked aldehyde: This approach can prevent the loss of optical purity. nih.govnih.gov
Structural modifications: Introducing substituents that destabilize the intermediates required for the oxonia-Cope rearrangement can preserve the optical activity of the product. nih.gov
By controlling these factors, the derivatization of this compound can be directed to achieve specific regio- and stereochemical outcomes, which is critical for its application in the synthesis of complex molecules. nih.govorganic-chemistry.org
Stereochemical Investigations and Conformational Analysis of 2 Phenyltetrahydro 2h Pyran 4 Ol
Configurational Assignment and Diastereomeric Relationships (e.g., 2,4-trans vs. 2,4-cis)
The presence of two stereocenters at positions 2 and 4 of the tetrahydropyran (B127337) ring in 2-Phenyltetrahydro-2H-pyran-4-ol gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as cis and trans based on the relative orientation of the phenyl and hydroxyl substituents with respect to the plane of the ring. wikipedia.org
Cis Isomer : In the cis isomer, the phenyl group at C2 and the hydroxyl group at C4 are on the same side of the tetrahydropyran ring. This results in one substituent being in an axial position while the other is equatorial, or both being in equatorial-like and axial-like positions in non-chair conformations.
Trans Isomer : In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the ring. wikipedia.org This allows for conformations where both substituents can occupy either equatorial or axial positions.
The relationship between the substituents in the most stable chair conformations for these diastereomers is critical for understanding their relative stability and properties. For a 2,4-disubstituted pyran, this can be summarized as follows:
| Diastereomer | Substituent Relationship | Possible Chair Conformations (C2-Ph, C4-OH) |
| cis | Same side of the ring | (axial, equatorial) or (equatorial, axial) |
| trans | Opposite sides of the ring | (equatorial, equatorial) or (axial, axial) |
This table illustrates the possible orientations of the phenyl (Ph) and hydroxyl (OH) groups on the C2 and C4 positions for the cis and trans diastereomers in a chair conformation.
Conformational Preferences of the Tetrahydropyran Ring (e.g., Chair conformation)
Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring) positions.
The conformational equilibrium of the cis and trans isomers of this compound is determined by the steric and electronic demands of the phenyl and hydroxyl groups.
Trans Isomer : The trans isomer is expected to be most stable in a di-equatorial conformation, where both the bulky phenyl group and the hydroxyl group avoid unfavorable 1,3-diaxial interactions with other ring atoms and hydrogens. The alternative di-axial conformation would be significantly destabilized by these steric clashes.
Cis Isomer : For the cis isomer, one substituent must be axial while the other is equatorial in a chair conformation. The equilibrium will favor the conformer where the larger substituent (the phenyl group) occupies the more sterically favored equatorial position. Therefore, the (2-equatorial-phenyl, 4-axial-hydroxyl) conformation is generally preferred over the (2-axial-phenyl, 4-equatorial-hydroxyl) conformation.
Studies on related halogenated pyran analogues demonstrate that even with significant 1,3-diaxial repulsion, the chair conformation (specifically the 4C1 form) is generally maintained. beilstein-journals.org
Influence of Phenyl and Other Substituents on Molecular Conformation and Reactivity
The substituents at C2 and C4 exert a profound influence on the conformation and reactivity of the tetrahydropyran ring through a combination of steric and electronic effects.
Steric Influence : The phenyl group is sterically demanding. Its preference for the equatorial position is a dominant factor in determining the most stable conformation of both the cis and trans diastereomers. Placing the phenyl group in an axial position would introduce significant 1,3-diaxial interactions, destabilizing the molecule.
Electronic Influence :
Anomeric Effect : The phenyl group at the C2 position, which is adjacent to the ring oxygen (the anomeric carbon), can participate in stereoelectronic interactions. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a tetrahydropyran ring to favor the axial position. wikipedia.org While a phenyl group is not a classic electronegative substituent in the same way as a halogen or alkoxy group, the potential for hyperconjugation between the axial C2-H bond's sigma orbital and the lone pairs of the ring oxygen can influence conformational preference. However, the large steric bulk of the phenyl group typically overrides any small stabilization from a potential anomeric effect, strongly favoring the equatorial orientation.
Inductive and Field Effects : The hydroxyl group at C4 is an electron-withdrawing group that can influence the electron distribution within the ring. The reactivity of the hydroxyl group itself (e.g., as a nucleophile or leaving group) will be affected by its orientation. An axial hydroxyl group is generally more sterically hindered than an equatorial one, which can affect its accessibility in chemical reactions.
Hydrogen Bonding Interactions and their Impact on Molecular Geometry and Intermolecular Association
The hydroxyl group at the C4 position is capable of acting as both a hydrogen bond donor and acceptor, leading to significant intra- and intermolecular interactions.
Intermolecular Hydrogen Bonding : In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be the dominant non-covalent interaction. mdpi.com The hydroxyl group of one molecule can form a hydrogen bond with the hydroxyl group or the ring oxygen of a neighboring molecule. researchgate.net These interactions lead to the formation of supramolecular assemblies, such as dimers or extended chains and networks, which dictate the crystal packing of the compound. mdpi.comcore.ac.uk The specific hydrogen-bonding motifs (e.g., chains, rings) will depend on the stereochemistry (cis vs. trans) of the molecule, as the orientation of the hydroxyl group will determine its accessibility for intermolecular interactions. mdpi.com
The table below summarizes the potential primary hydrogen bonding interactions for the most stable conformers.
| Diastereomer Conformer | Substituent Orientation (C2-Ph, C4-OH) | Primary H-Bonding Type | Description |
| trans | (equatorial, equatorial) | Intermolecular | The equatorial -OH is readily accessible for forming H-bonds with neighboring molecules. |
| cis | (equatorial, axial) | Intramolecular & Intermolecular | An axial -OH can form an intramolecular H-bond with the ring oxygen. It can also participate in intermolecular H-bonding, though it is more sterically shielded than an equatorial -OH. |
This table outlines the likely hydrogen bonding behaviors for the most stable conformations of the cis and trans diastereomers of this compound.
Derivatization and Chemical Transformations of 2 Phenyltetrahydro 2h Pyran 4 Ol
Modifications of the Tetrahydropyran (B127337) Ring System
Ring-Opening and Rearrangement Pathways
The tetrahydropyran ring, a cyclic ether, is generally stable under many reaction conditions. However, under specific catalytic activation, it can undergo ring-opening reactions. A notable example is the borylation of 2-phenyltetrahydro-2H-pyran, which proceeds via cleavage of a C(sp³)–O bond.
Recent research has demonstrated that 2-phenyltetrahydro-2H-pyran can undergo a ring-opening borylation reaction when treated with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a nanoporous gold catalyst (AuNPore). This reaction selectively cleaves the benzylic C–O bond, leading to the formation of a difunctional boronic ester. The reaction is typically carried out in toluene (B28343) at elevated temperatures.
The proposed mechanism involves the activation of the B-B bond by the gold catalyst, followed by the coordination of the ether oxygen to a boryl species. This facilitates the cleavage of the C2-O bond and the formation of a new C-B bond, resulting in the ring-opened product. This transformation provides a synthetic route to access difunctionalized linear molecules from a cyclic precursor.
Table 1: Ring-Opening Borylation of 2-Phenyltetrahydro-2H-pyran Derivatives
| Substrate | Reagents | Catalyst | Product | Yield | Reference |
| 2-phenyltetrahydro-2H-pyran | B₂pin₂ | AuNPore | 5-phenyl-5-(pinacolboryl)pentan-1-ol | Good | ACS Publications |
It is important to note that while this reaction has been demonstrated on the parent 2-phenyltetrahydro-2H-pyran, the influence of the C4-hydroxyl group on this specific transformation has not been detailed in the available literature. The presence of the hydroxyl group could potentially lead to side reactions or require protection prior to the ring-opening process.
Rearrangement reactions of the 2-phenyltetrahydro-2H-pyran-4-ol skeleton are not widely reported. Such transformations would likely require acidic conditions or the generation of a carbocation intermediate, which could then trigger hydride or alkyl shifts. However, specific pathways and outcomes for this particular molecule remain an area for further investigation.
Reactions Involving the Phenyl Moiety
The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The tetrahydropyranyl substituent is generally considered to be an ortho-, para-directing group due to the electron-donating effect of the oxygen atom, although its activating or deactivating nature can be complex. The specific reaction conditions would determine the regioselectivity and efficiency of these transformations.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. This would likely yield a mixture of ortho- and para-nitrophenyl (B135317) derivatives.
Halogenation: The incorporation of a halogen (e.g., Br, Cl) onto the phenyl ring, usually with a Lewis acid catalyst. This would also be expected to favor substitution at the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group to the phenyl ring using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions would also be directed to the ortho and para positions.
It is crucial to consider that the reaction conditions for these electrophilic substitutions, particularly the use of strong acids, could potentially affect the hydroxyl group and the ether linkage in the tetrahydropyran ring, possibly leading to dehydration or ring-opening side products. Therefore, careful optimization of reaction conditions or the use of protecting groups for the hydroxyl function might be necessary.
Another potential transformation of the phenyl group is catalytic hydrogenation . In this reaction, the aromatic ring is reduced to a cyclohexyl ring using hydrogen gas and a metal catalyst (e.g., platinum, palladium, or rhodium). This would convert this compound into 2-cyclohexyltetrahydro-2H-pyran-4-ol. This reaction typically requires high pressures and temperatures.
Strategic Applications of 2 Phenyltetrahydro 2h Pyran 4 Ol As a Key Synthetic Synthon
Building Block in the Synthesis of Complex Organic Molecules
The utility of 2-phenyltetrahydro-2H-pyran-4-ol as a foundational building block stems from the prevalence of the tetrahydropyran (B127337) scaffold in numerous natural products and biologically active compounds. Chemical suppliers market specific isomers of this compound, such as (2R,4R)-2-phenyltetrahydro-2H-pyran-4-ol, explicitly as chiral building blocks for asymmetric synthesis and as components for constructing larger organic molecules. bldpharm.combldpharm.com The presence of the hydroxyl group provides a reactive handle for subsequent reactions like esterification, etherification, or oxidation, while the phenyl group influences the molecule's stereochemistry and provides a site for aromatic substitutions.
The broader class of pyran-based compounds, including pyran-2-ones, are recognized as powerful platforms for synthesizing a wide array of other heterocyclic systems. researchgate.net Through rearrangement reactions, the pyran nucleus can be opened and reconfigured to form different rings like pyrazoles, isoxazoles, pyridones, and pyrimidines, demonstrating the transformative potential of the core pyran structure. researchgate.net This versatility highlights the role of compounds like this compound not just as static components, but as dynamic precursors to a diverse range of molecular frameworks.
Intermediate in the Preparation of Polysubstituted Tetrahydropyrans and Related Heterocycles
One of the most efficient methods for synthesizing the tetrahydropyran ring system is the Prins cyclization. This reaction is instrumental in preparing polysubstituted tetrahydropyrans, where various functional groups can be installed around the ring with high degrees of control. The synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol, a close analogue of the title compound, is achieved via the acid-catalyzed Prins reaction between benzaldehyde (B42025) and isoprenol. researchgate.net This reaction exemplifies a general strategy for accessing substituted tetrahydropyranols.
The conditions for this transformation can be optimized to achieve high yields, as detailed in the synthesis of related fragrance intermediates. The reaction demonstrates how a simple aldehyde and an alcohol can be combined to generate the more complex and valuable tetrahydropyranol structure.
Table 1: Example of Prins Cyclization for a Phenyl-Substituted Tetrahydropyranol
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product |
| Benzaldehyde | Isoprenol | Methyltrioxorhenium (MTO) | 70 °C | 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol |
This table illustrates a representative synthesis based on analogous reactions reported in the literature. researchgate.net
Furthermore, the adaptability of the pyran scaffold allows for the synthesis of fused heterocyclic systems. For instance, derivatives of pyran-2-one can be converted into furopyranones and thienopyranones, showcasing the role of pyran intermediates in building even more complex, multi-ring structures. researchgate.net
Precursor in the Total Synthesis of Natural Product Analogues (e.g., Diospongin B, Clarycet)
The tetrahydropyran motif is a common feature in many natural products. Consequently, this compound and its derivatives are valuable precursors for the synthesis of natural product analogues. A prominent example is its role in the synthesis of intermediates for fragrances like Clarycet®. researchgate.netresearchgate.net Clarycet® (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate) is an important commercial fragrance, and its synthesis relies on the creation of a substituted tetrahydropyranol intermediate. researchgate.netresearchgate.net
The key step is a Prins cyclization to form the tetrahydropyranol core, which is then esterified. researchgate.net Research has focused on optimizing this two-step process, using various catalysts to improve efficiency and selectivity. researchgate.netresearchgate.net The synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol serves as a direct model for these processes, establishing phenyl-substituted tetrahydropyranols as key precursors for these commercially significant fragrance molecules. researchgate.net While direct synthesis of Diospongin B using this specific precursor is not detailed, the structural similarity of the tetrahydropyran core makes it an ideal starting point for creating analogues of such complex natural products.
Table 2: Two-Step Synthesis Pathway for the Fragrance Analogue Clarycet®
| Step | Reaction Type | Reactants | Key Intermediate/Product |
| 1 | Prins Cyclization | Isoprenol + Butanal | 4-methyl-2-propyltetrahydro-2H-pyran-4-ol |
| 2 | Esterification | 4-methyl-2-propyltetrahydro-2H-pyran-4-ol + Acetic Anhydride | Clarycet® |
This table outlines the synthetic route to Clarycet®, for which phenyl-substituted tetrahydropyranols serve as important structural analogues. researchgate.netresearchgate.net
Role in the Synthesis of Chiral Heterocyclic Compounds
The synthesis of chiral molecules—compounds with a specific three-dimensional arrangement—is a critical goal in modern chemistry, particularly for pharmaceuticals and advanced materials. This compound possesses at least two chiral centers, at carbon 2 (bearing the phenyl group) and carbon 4 (bearing the hydroxyl group). This means it can exist as multiple stereoisomers.
The availability of this compound in specific, stereochemically pure forms, such as (2R,4R)-2-phenyltetrahydro-2H-pyran-4-ol, is highly valuable. bldpharm.com These enantiopure compounds are classified as "chiral building blocks" and serve as starting materials in asymmetric synthesis. bldpharm.com By using a precursor with a pre-defined stereochemistry, chemists can construct complex target molecules with a high degree of stereocontrol, ensuring the final product has the desired biological activity or physical properties.
The importance of chirality in this class of compounds is exemplified by the fragrance molecule (2R,4S)-rose pyran, a structurally related compound also known as Doremox®. This specific stereoisomer possesses a powerful and distinct rosy scent, which is different from its other isomers, highlighting how stereochemistry directly impacts function. thegoodscentscompany.com Therefore, the use of chiral precursors like this compound is essential for accessing specific, high-value chiral heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Phenyltetrahydro-2H-pyran-4-OL, and what key reagents are involved?
- Methodology : Common synthetic strategies involve cyclization of diols or lactonization precursors. For example, oxidation of substituted diols using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic conditions can yield the tetrahydropyran core. Reduction of ketones or esters (e.g., using LiAlH₄ or NaBH₄) in anhydrous solvents is critical for introducing hydroxyl groups. Substitution reactions with halogens or alkyl halides often require catalytic conditions or UV light .
- Characterization : Intermediate purity is verified via TLC and GC-MS before proceeding to final steps.
Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?
- 1H NMR Analysis : The hydroxyl proton (OH) typically appears as a broad singlet (δ 1.5–2.5 ppm). Protons on the tetrahydropyran ring show distinct coupling patterns: axial/equatorial protons exhibit splitting due to J-coupling (e.g., J = 10–12 Hz for chair conformers). Aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm as a multiplet .
- 13C NMR : The quaternary carbon adjacent to oxygen appears at δ 70–80 ppm, while the hydroxyl-bearing carbon is deshielded (δ 60–70 ppm).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of vapors (P260 precaution). In case of eye contact, rinse immediately with water for 15 minutes (P305+P351+P338) .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
Advanced Research Questions
Q. What strategies are employed to achieve diastereoselective synthesis of this compound derivatives?
- Catalytic Methods : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, L3 ligands promote axial chirality in products like (2R*,3S*,4S*)-configured derivatives .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (E)-β-nitrostyrenes) in organocatalytic domino reactions ensures high diastereomeric excess (de >90%) .
Q. How can computational chemistry methods predict the reactivity and stability of this compound under various reaction conditions?
- DFT Calculations : Density Functional Theory (DFT) models assess thermodynamic stability by calculating Gibbs free energy (ΔG) of ring-opening or oxidation pathways. For example, the reaction enthalpy (ΔH) for lactone formation from δ-valerolactone analogs is approximately −45 kJ/mol .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. CH₂Cl₂) on conformational equilibria using force fields like OPLS-AA.
Q. What role does the stereochemistry of this compound play in its biological activity, and how is enantiomeric excess determined?
- Biological Relevance : The (4R)-configured hydroxyl group enhances binding to glycosidase enzymes, as seen in analogs like 4-(Hydroxymethyl)tetrahydropyran .
- Enantiomeric Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection or Mosher’s ester derivatization quantifies enantiomeric excess (ee).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
